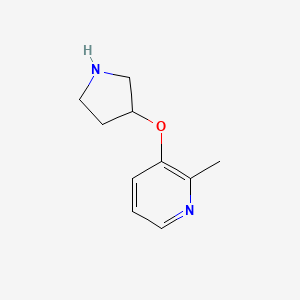
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by its CAS Number: 259261-82-0 .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is 1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The predicted boiling point of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is 285.8±40.0 °C and its predicted density is 1.088±0.06 g/cm3 . Its pKa is predicted to be 9.10±0.10 .Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Diabetes and Related Disorders
Compounds similar to 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine have shown efficacy in reducing blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Green Chemistry
2-Methylpyridines, which are structurally similar to 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, have been synthesized using a simplified bench-top continuous flow setup . This method is considered greener than conventional batch reaction protocols, as it allows for shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Photophysical Behavior Study
Compounds similar to 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, such as 3-(pyridin-2-yl)triimidazotriazine (TT-Py), have been investigated for their rich photophysical behavior . This includes excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
Heterogeneous Catalysis
The α-methylation of substituted pyridines, which is structurally similar to 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, has been achieved using a continuous flow method . This method involves progressing starting material through a column packed with Raney® nickel .
Ladenberg Rearrangement
The synthesis of 2-methylpyridines, which are structurally similar to 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, may involve the Ladenberg rearrangement . This is a chemical reaction where a primary alcohol is converted to an aldehyde or ketone .
Propriétés
IUPAC Name |
2-methyl-3-pyrrolidin-3-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMSVMMXTUZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

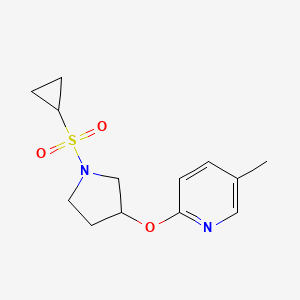
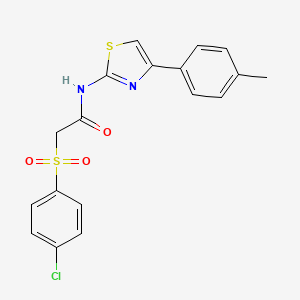
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)
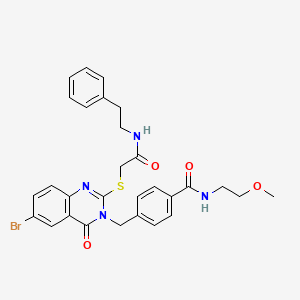
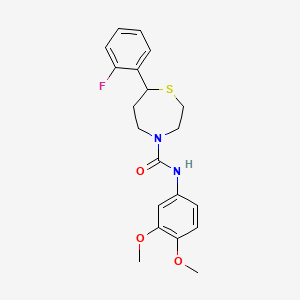
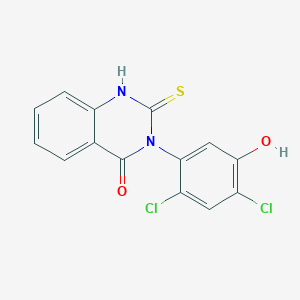
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2651209.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)
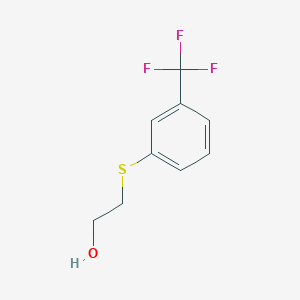
![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)
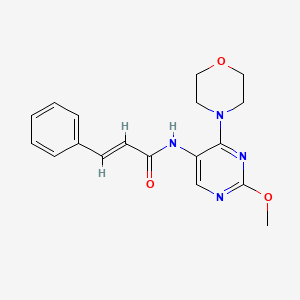
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)
